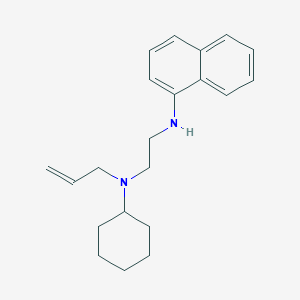
Diheptyldihexylammonium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of diheptyldihexylammonium perchlorate typically involves the reaction of diheptyldihexylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diheptyldihexylamine+Perchloric acid→Diheptyldihexylammonium perchlorate
Análisis De Reacciones Químicas
Diheptyldihexylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent, and the compound can participate in oxidation reactions under appropriate conditions.
Reduction: Reduction reactions involving this compound typically target the perchlorate anion, reducing it to chloride.
Substitution: The organic cation can undergo substitution reactions, where one or more of its alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diheptyldihexylammonium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving oxidation and reduction.
Biology: The compound’s unique structure makes it a subject of interest in studies related to membrane transport and ion exchange.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of diheptyldihexylammonium perchlorate involves its interaction with molecular targets through its perchlorate anion and organic cation. The perchlorate anion acts as a strong oxidizing agent, while the organic cation can interact with various biological molecules, potentially affecting cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence ion transport and membrane stability .
Comparación Con Compuestos Similares
Diheptyldihexylammonium perchlorate can be compared with other similar compounds, such as:
Ammonium perchlorate: A widely used oxidizer in solid rocket propellants.
Potassium perchlorate: Used in pyrotechnics and as a treatment for hyperthyroidism.
Sodium perchlorate: Employed in various industrial processes and as a laboratory reagent.
The uniqueness of this compound lies in its large organic cation, which imparts distinct chemical and physical properties compared to other perchlorates .
Propiedades
Número CAS |
4312-63-4 |
|---|---|
Fórmula molecular |
C26H56ClNO4 |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
diheptyl(dihexyl)azanium;perchlorate |
InChI |
InChI=1S/C26H56N.ClHO4/c1-5-9-13-17-21-25-27(23-19-15-11-7-3,24-20-16-12-8-4)26-22-18-14-10-6-2;2-1(3,4)5/h5-26H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JGMJKDLOUISAQN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCCC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
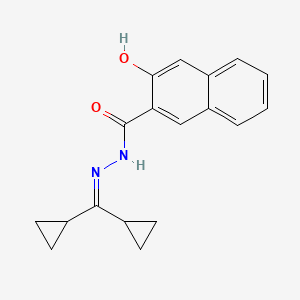
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
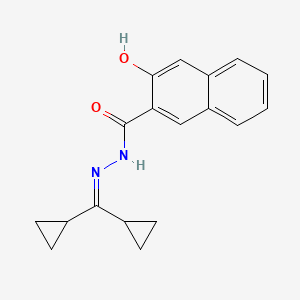
![3-(Furan-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B14162107.png)
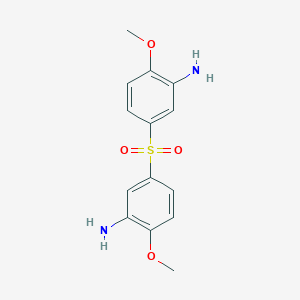

![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
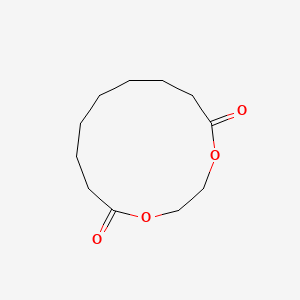
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
